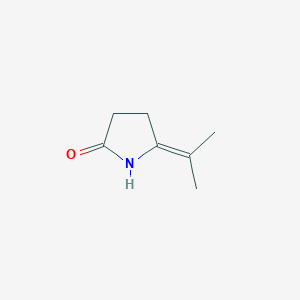![molecular formula C9H12O2 B13809383 Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)- CAS No. 62912-32-7](/img/structure/B13809383.png)
Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Syn-methoxymethylnorborn-5-en-2-one is a chemical compound with the molecular formula C9H12O2 It is a bicyclic compound that features a norbornene skeleton with a methoxymethyl group at the 7-position and a ketone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Syn-methoxymethylnorborn-5-en-2-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the norbornene skeleton. The methoxymethyl group can be introduced through subsequent functionalization reactions, such as the reaction of the norbornene derivative with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of 7-Syn-methoxymethylnorborn-5-en-2-one may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Syn-methoxymethylnorborn-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Syn-methoxymethylnorborn-5-en-2-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-Syn-methoxymethylnorborn-5-en-2-one involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The methoxymethyl group and the ketone group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxymethylnorborn-5-en-2-one: Similar structure but lacks the syn configuration.
5-Norbornene-2,3-dicarboximide: Contains a norbornene skeleton with different functional groups.
2-Phenyl-2-norbornene: Contains a phenyl group instead of a methoxymethyl group.
Uniqueness
7-Syn-methoxymethylnorborn-5-en-2-one is unique due to its specific syn configuration and the presence of both a methoxymethyl group and a ketone group. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propiedades
Número CAS |
62912-32-7 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
7-(methoxymethyl)bicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C9H12O2/c1-11-5-8-6-2-3-7(8)9(10)4-6/h2-3,6-8H,4-5H2,1H3 |
Clave InChI |
FAQMUJPTADIXNH-UHFFFAOYSA-N |
SMILES canónico |
COCC1C2CC(=O)C1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



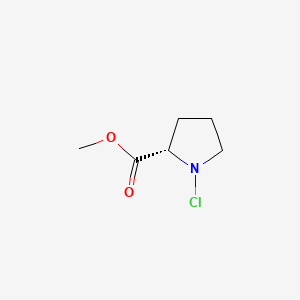
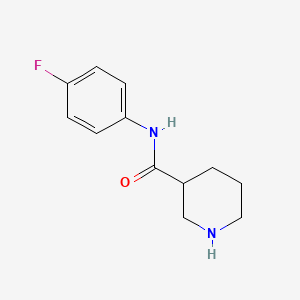
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
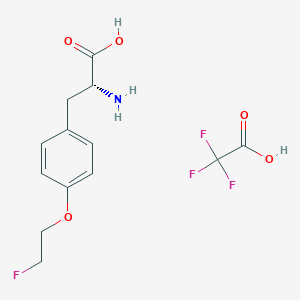

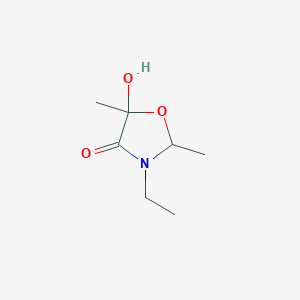
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
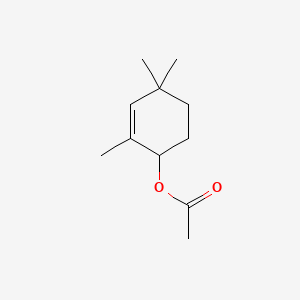
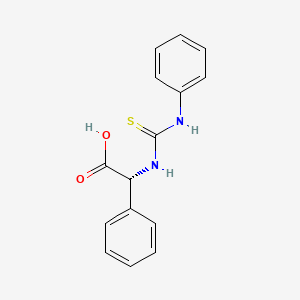
![tert-butyl N-[(2R)-2-aminooxybutyl]carbamate](/img/structure/B13809394.png)
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

